molecular formula C9H11NO2 B8793865 3-Propoxypicolinaldehyde

3-Propoxypicolinaldehyde

Cat. No.: B8793865
M. Wt: 165.19 g/mol
InChI Key: ZQWQTAWWLCNIFT-UHFFFAOYSA-N
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Description

3-Propoxypicolinaldehyde is a pyridine derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the pyridine ring and an aldehyde functional group (-CHO) attached to the adjacent carbon (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its aldehyde moiety facilitates nucleophilic addition reactions, such as condensations to form imines or hydrazones .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-propoxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H11NO2/c1-2-6-12-9-4-3-5-10-8(9)7-11/h3-5,7H,2,6H2,1H3

InChI Key

ZQWQTAWWLCNIFT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N=CC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Propoxypicolinaldehyde with key analogs based on functional groups, substitution patterns, and applications.

Substituted Picolinaldehyde Derivatives

  • 3-Hydroxypicolinaldehyde : Replacing the propoxy group with a hydroxyl (-OH) at the 3-position increases polarity, reducing lipophilicity (logP ~0.5 estimated) and aqueous solubility. This derivative is more reactive in hydrogen-bonding interactions but less stable under acidic conditions due to protonation of the pyridine nitrogen .
  • 3-Pyridineboronic Acid : The boronic acid (-B(OH)₂) group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in this compound. However, the aldehyde group in the latter offers broader utility in forming Schiff bases or heterocycles .

Propoxy-Substituted Pyridine Analogs

  • 3-Propoxyphenylboronic Acid : Shares the propoxy group but replaces the pyridine ring with a phenyl group and adds a boronic acid. This compound is used in aryl coupling reactions, whereas this compound’s pyridine ring enables coordination to metal catalysts or participation in heterocyclic synthesis .
  • 3-Propionylpyridine : Features a ketone (-CO-) instead of an aldehyde. The ketone is less electrophilic, making it less reactive in nucleophilic additions but more stable under oxidative conditions .

Structural Similarity to Imidamide Derivatives

  • 3-Propoxypicolinimidamide Hydrochloride : A close structural analog (similarity score: 0.69) with an imidamide (-C(=NH)NH₂) group replacing the aldehyde. The imidamide enhances hydrogen-bonding capacity and basicity (pKa ~8–9), making it suitable for enzyme-targeted drug design, unlike the aldehyde’s electrophilic reactivity .
  • 5-Methoxypicolinimidamide Hydrochloride : Higher similarity score (0.91) due to the methoxy group’s positional and electronic resemblance to propoxy, but the lack of an aldehyde limits its use in condensation reactions .

Data Table: Key Structural and Functional Comparisons

Compound Substituent (Position) Functional Group Reactivity/Applications Lipophilicity (Estimated logP)
This compound Propoxy (3) Aldehyde Schiff base formation, heterocycle synthesis ~1.8
3-Hydroxypicolinaldehyde Hydroxyl (3) Aldehyde Hydrogen-bonding interactions ~0.5
3-Propionylpyridine Propionyl (3) Ketone Stable intermediates, oxidation-resistant ~1.2
3-Propoxypicolinimidamide HCl Propoxy (3) Imidamide Enzyme inhibition, basicity-driven binding ~2.0

Research Findings and Implications

  • Reactivity : The aldehyde group in this compound outperforms ketones (e.g., 3-Propionylpyridine) in forming covalent adducts with amines or hydrazines, critical for prodrug synthesis .
  • Lipophilicity : The propoxy group increases logP by ~1.3 compared to 3-Hydroxypicolinaldehyde, suggesting better bioavailability in hydrophobic environments .

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